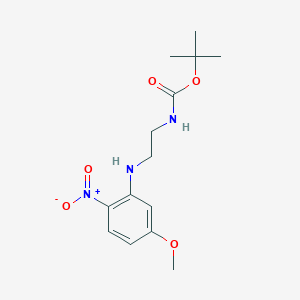

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate: is a synthetic organic compound with the molecular formula C14H21N3O5. It is often used in chemical research and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate typically involves multiple steps. One common method starts with the commercially available 5-methoxy-2-nitroaniline. The process includes acylation, nucleophilic substitution, and reduction reactions . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate is used to study enzyme inhibition and receptor binding. It serves as a model compound for developing new drugs with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate

- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamate

Uniqueness: tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .

Biologische Aktivität

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate, a synthetic organic compound with the molecular formula C14H21N3O5, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate functional group, which is further connected to an aminoethyl chain and a 5-methoxy-2-nitrophenyl moiety. The unique structural properties of this compound suggest various interactions within biological systems, making it a candidate for further research.

- Molecular Formula : C14H21N3O5

- Molecular Weight : Approximately 311.33 g/mol

- IUPAC Name : tert-butyl N-[2-(5-methoxy-2-nitroanilino)ethyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity, influencing cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also possess such capabilities.

2. Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as MCF cells, at varying concentrations. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar compounds, revealing significant cytotoxic effects against various cancer cell lines. For example, compounds with nitrophenyl groups have shown IC50 values in the micromolar range against different tumor cells. Such findings suggest that this compound could exhibit comparable cytotoxic properties.

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 Values |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | Not yet determined |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies by compound |

| Cytotoxicity | Significant cytotoxic effects observed in related compounds | IC50 ~ 25 - 50 µM |

Case Studies and Research Findings

- Study on Related Compounds : Research on structurally similar compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a study reported that derivatives with nitro groups exhibited significant cytotoxicity against U87 glioblastoma cells (IC50 = 45.2 ± 13.0 µM) .

- Mechanistic Insights : Molecular docking studies have been utilized to explore the binding affinities of similar compounds to enzymatic targets. These studies suggest that modifications in the chemical structure can enhance binding efficacy and biological activity.

- In Vivo Studies : Further investigation into the in vivo effects of related compounds has indicated potential for tumor growth suppression in animal models, highlighting the importance of structural features in determining biological efficacy .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(5-methoxy-2-nitroanilino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-14(2,3)22-13(18)16-8-7-15-11-9-10(21-4)5-6-12(11)17(19)20/h5-6,9,15H,7-8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKZLBBICKMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.